N-benzylcyclobutanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzylcyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO/c14-12(11-7-4-8-11)13-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
InChI Key |
KSNJUDOCSDKLCE-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of N Benzylcyclobutanecarboxamide
Application of Quantum Chemical Methodologies (Ab Initio, Density Functional Theory, Semiempirical Calculations)
Quantum chemical methodologies are fundamental to the computational study of molecules like N-benzylcyclobutanecarboxamide. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. mpg.de The choice of method depends on the desired balance between accuracy and computational cost. numberanalytics.comnih.gov
Ab Initio Methods: Latin for "from the beginning," these methods use fundamental physical constants and the atomic numbers of the constituent atoms as their only input. numberanalytics.comscirp.org They are based on solving the Hartree-Fock equations, which approximate the many-electron wavefunction as a single Slater determinant. novapublishers.com To improve upon the Hartree-Fock approximation, which neglects electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. numberanalytics.comnih.gov These methods can achieve very high accuracy but are computationally expensive, limiting their application to smaller systems. mpg.de Composite methods, such as the Gaussian-n (G_n_) theories, combine results from several high-level calculations to achieve chemical accuracy, often defined as within 1 kcal/mol of experimental values. wikipedia.org
Density Functional Theory (DFT): DFT has become one of the most popular methods in computational chemistry due to its favorable balance of cost and accuracy. numberanalytics.comnovapublishers.com Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. mpg.deesqc.org The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. numberanalytics.com Since the exact functional is unknown, various approximations are used, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). scirp.org Hybrid functionals, like the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory to improve accuracy. esqc.orgscirp.org For this compound, DFT calculations would be suitable for optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties like orbital energies. scirp.orgmpie.de
Semiempirical Calculations: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org By neglecting or parameterizing many of the computationally intensive two-electron integrals, semiempirical methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods. uni-muenchen.demdpi.com This speed allows for the study of very large molecules or molecular systems. wikipedia.org However, their accuracy is dependent on the molecule being studied being similar to the molecules used in the parameterization dataset. wikipedia.org
A comparative overview of these methodologies is presented below.
| Feature | Ab Initio Methods | Density Functional Theory (DFT) | Semiempirical Methods |
| Basis | Solves the Hartree-Fock equations from first principles. numberanalytics.com | Based on the electron density as the fundamental variable. mpg.de | Simplified Hartree-Fock formalism with empirical parameters. wikipedia.org |
| Electron Correlation | Explicitly treated in post-Hartree-Fock methods (e.g., MP2, CCSD(T)). numberanalytics.comnih.gov | Included via an approximate exchange-correlation functional. esqc.org | Partially included through parameterization. wikipedia.org |
| Accuracy | Potentially very high, considered the "gold standard" with sufficient level of theory. wikipedia.org | Good to very good, depending on the functional. numberanalytics.comnovapublishers.com | Lower accuracy, dependent on parameterization. uni-muenchen.de |
| Computational Cost | High to very high; scales poorly with system size. esqc.org | Moderate; scales better with system size than ab initio methods. esqc.org | Very low; suitable for very large systems. wikipedia.org |
| Typical Use Case | High-accuracy benchmarks for small molecules. wikipedia.org | Geometry optimizations, energy calculations, and property predictions for small to medium-sized molecules. mpie.de | Rapid screening of large molecules, initial geometry searching. wikipedia.org |
Deriving Mechanistic Insights from Computational Chemistry Studies
Computational chemistry is a powerful tool for elucidating reaction mechanisms by exploring the potential energy surface (PES) that governs a chemical transformation. chemrxiv.orgrsc.org For this compound, theoretical studies can provide detailed insights into potential reactions such as hydrolysis, oxidation, or thermal decomposition.
By mapping the PES, computational methods can identify and characterize the structures of reactants, products, and any intermediates or transition states. frontiersin.org Transition state theory can then be used to calculate activation energies (energy barriers), which are crucial for predicting reaction rates. mdpi.com For instance, a DFT study on the base-catalyzed hydrolysis of the amide bond in this compound would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculated energy barrier for this step would indicate the kinetic feasibility of the reaction.
Furthermore, computational approaches can help distinguish between competing reaction pathways. frontiersin.org For example, in the thermal decomposition of the cyclobutane (B1203170) ring, different pathways could lead to various products. arxiv.org High-level quantum chemical calculations can determine the energy profiles for each potential pathway, identifying the most favorable mechanism. arxiv.org This predictive capability is invaluable for understanding reactivity and guiding synthetic efforts. rsc.orgpurdue.edu The integration of quantum chemical calculations with kinetic simulations can provide a comprehensive understanding of a reaction system, rationalizing experimental observations and predicting the influence of catalysts or reaction conditions. chemrxiv.orgrsc.org
Conformational Analysis and Ring Strain Assessment of the Cyclobutane Component
The three-dimensional structure of this compound is not static but exists as an equilibrium of different spatial arrangements known as conformations or rotamers. wikipedia.orglibretexts.org Conformational analysis is the study of these different arrangements and their relative energies. wikipedia.org
The cyclobutane ring is a key structural feature of the molecule and is known to possess significant ring strain. libretexts.org This strain arises from two main factors:
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A perfectly planar cyclobutane would have 90° angles, leading to substantial angle strain. numberanalytics.com
Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms in a planar conformation. libretexts.org
The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com This value can be determined computationally by comparing the molecule's energy to a strain-free reference molecule using hypothetical isodesmic or homodesmotic reactions. numberanalytics.com These reactions conserve the number and type of bonds, allowing for the isolation of strain energy. numberanalytics.com
The table below compares the ring strain of cyclobutane with other common cycloalkanes.
| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain |
| Cyclopropane (B1198618) | 27.6 | Angle and Torsional Strain |
| Cyclobutane | 26.3 | Angle and Torsional Strain |
| Cyclopentane (B165970) | 6.5 | Torsional Strain |
| Cyclohexane | ~0 | Essentially Strain-Free |
Data sourced from references libretexts.orgmasterorganicchemistry.com.
For this compound, computational methods like DFT can be used to perform a detailed conformational analysis. By systematically rotating the key dihedral angles and calculating the energy of each resulting conformer, a potential energy surface can be generated. ethz.chnih.gov This analysis would identify the lowest-energy (most stable) conformations and the energy barriers between them, providing a complete picture of the molecule's preferred three-dimensional shapes. nih.gov
Computational Approaches to Molecular Design and Reactivity Prediction
The insights gained from theoretical investigations can be leveraged for the rational design of new molecules and the prediction of chemical reactivity. nih.govriken.jp For this compound, computational tools can guide the modification of its structure to achieve desired properties.
Reactivity prediction often involves analyzing the electronic properties calculated through quantum chemical methods. purdue.edunih.gov
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon and amide proton would be electron-poor.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.
By analyzing these properties, chemists can predict the most likely sites for chemical reactions. scirp.org For example, computational models can predict the regioselectivity of an electrophilic aromatic substitution on the benzyl (B1604629) ring.
In molecular design, computational methods enable in silico screening of virtual compounds before any synthesis is attempted. riken.jp Researchers can create a virtual library of derivatives by adding various substituents to the this compound scaffold. The properties of these new molecules, such as their electronic character, stability, or potential biological activity, can then be calculated. rsc.org This computational pre-screening significantly reduces the time and cost associated with experimental discovery by focusing laboratory efforts on the most promising candidates. nih.govarxiv.org Machine learning models can be trained on these computational data sets to further accelerate the design process, creating a powerful synergy between quantum mechanics, data science, and synthetic chemistry. nih.govrsc.org
Derivatization Strategies and Targeted Synthetic Modifications of N Benzylcyclobutanecarboxamide
Strategies for Chemical Modification of the Amide Linkage
The amide bond in N-benzylcyclobutanecarboxamide is a key site for chemical modification, offering pathways to a variety of other functional groups.
Amine Protection and Deprotection Methodologies (e.g., Cbz, Boc Groups)
In multi-step syntheses, the secondary amine nitrogen of the amide may require protection to prevent unwanted side reactions. Carbamates are frequently employed as protecting groups for amines due to their relative stability and the availability of mild removal conditions. masterorganicchemistry.com
Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common amine protecting group. highfine.com Its introduction typically involves the reaction of the amine with benzyl (B1604629) chloroformate under basic conditions. A key advantage of the Cbz group is its stability to a range of reagents and its susceptibility to removal by catalytic hydrogenation (e.g., using Pd/C and H₂), a process that is generally mild and selective. masterorganicchemistry.comhighfine.com
tert-Butoxycarbonyl (Boc) Group: The Boc group is another widely used protecting group for amines. highfine.comchemistrysteps.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). highfine.comorganic-chemistry.org The Boc group is stable to many nucleophilic and basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), or by heating. masterorganicchemistry.comhighfine.comchemistrysteps.com This orthogonality to the Cbz group's removal conditions makes them a valuable pair in complex syntheses. masterorganicchemistry.com
Table 1: Common Amine Protecting Groups and Their Removal Conditions
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.comhighfine.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) highfine.com | Strong acid (e.g., TFA) masterorganicchemistry.comchemistrysteps.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Amine base (e.g., piperidine) masterorganicchemistry.com |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalysis highfine.com |
Conversion of Amides to Amines
The reduction of the amide carbonyl group in this compound to a methylene (B1212753) group would yield the corresponding secondary amine, N-benzylcyclobutylmethanamine. This transformation is a fundamental reaction in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of converting amides to amines. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction typically proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion intermediate. jove.comlibretexts.org A second hydride addition to the iminium ion then furnishes the amine product. jove.comlibretexts.org While effective, LiAlH₄ is generally unselective and will reduce other reducible functional groups in the molecule. commonorganicchemistry.com
The general transformation is as follows: R-C(=O)NR'R'' + LiAlH₄ → R-CH₂NR'R''
Direct Conversion to Urea (B33335) Derivatives
Amides can be converted directly into urea derivatives through various synthetic methods. These transformations often involve the in-situ generation of an isocyanate intermediate.
Hofmann Rearrangement: A classical method for converting primary amides to amines, the Hofmann rearrangement, can be adapted to synthesize ureas. thieme-connect.com Treatment of a primary amide with a hypervalent iodine reagent like phenyliodine diacetate (PIDA) can induce a Hofmann-type rearrangement to form an isocyanate intermediate. thieme-connect.comorganic-chemistry.org In the presence of an amine, this intermediate is trapped to form a substituted urea. thieme-connect.comorganic-chemistry.org While this compound is a secondary amide, this methodology highlights a general strategy for amide-to-urea conversion.
Deprotective Functionalization: A more recent approach involves the "deprotective functionalization" of N-sulfonamide protected amines. rsc.org For instance, N-nosylamides (Ns-amides) can undergo a Lossen-type rearrangement when treated with a hydroxamic acid to yield unsymmetrical ureas in a single step under mild conditions. rsc.org This method offers a versatile entry to ureas from protected amines.
Carbamate Conversion: Carbamates, which can be formed from amides, can also be converted to ureas. organic-chemistry.orgorganic-chemistry.org For example, reacting carbamate-protected primary or secondary amines with other amines in the presence of trimethylaluminum (B3029685) can yield bi-, tri-, or tetra-substituted ureas. organic-chemistry.orgorganic-chemistry.org
Functionalization of the Benzyl Moiety
The benzyl group of this compound provides a handle for introducing further molecular diversity through reactions on the aromatic ring.
Selective Arylation and Alkylation Strategies
Directed C-H Functionalization: The amide group can act as a directing group to facilitate the selective functionalization of the ortho C-H bonds of the benzyl ring. Palladium-catalyzed C-H arylation of benzyl Weinreb amides has been demonstrated, showcasing the potential for such transformations. rsc.orgnih.govrsc.org This approach allows for the introduction of various aryl groups at the ortho position. Similarly, nickel-catalyzed direct benzylation, allylation, and alkylation of the C-H bonds in aromatic amides containing an 8-aminoquinoline (B160924) directing group have been reported, suggesting that with an appropriate directing group, the benzyl moiety of this compound could be functionalized. oup.com
Boron-Directed Ortho-Benzylation: A highly selective protocol for the ortho-benzylation of N-aryl amides has been developed using a boron-directing group strategy. acs.orgnih.gov This method offers mild conditions and excellent site-specificity for introducing benzyl groups onto an aromatic ring. acs.orgnih.gov While this is for N-aryl amides, the principle of using a directing group to achieve selective functionalization is broadly applicable.
Chemical Transformations of the Cyclobutane (B1203170) Ring System
The strained four-membered cyclobutane ring is a versatile synthon that can undergo various transformations, including ring-opening, ring-expansion, and functionalization reactions. bohrium.comscispace.comresearchgate.net
Ring-Opening Reactions: The inherent ring strain of the cyclobutane can be exploited in ring-opening reactions to generate linear structures. researchgate.net These reactions can be initiated under various conditions, including acidic, basic, thermal, or photochemical means. researchgate.net
Ring-Expansion Reactions: Cyclobutane derivatives can be converted to larger ring systems, such as cyclopentanes, cyclohexanes, and even larger rings. bohrium.comscispace.com For instance, the semipinacol rearrangement of cyclobutanols can lead to the formation of cyclopentanones. bohrium.com
C-H Functionalization: Similar to the benzyl moiety, the C-H bonds of the cyclobutane ring can be targets for functionalization. The use of a carbonyl group as a latent directing group for C-H functionalization has been explored in the synthesis of cyclobutane natural products. acs.org This strategy allows for the direct and stereocontrolled installation of functional groups onto the cyclobutane core. acs.org
Cycloisomerization Reactions: Alkynylcyclobutane carboxamides have been shown to undergo gold-catalyzed endo-selective cyclization to form cyclobutane-fused dihydropyridones. rsc.org This demonstrates the potential for intramolecular reactions involving substituents on the cyclobutane ring to construct more complex fused ring systems.
Directed C-H Activation and Functionalization
The conversion of typically inert carbon-hydrogen (C-H) bonds into new functional groups is a powerful tool for molecular derivatization. umich.edu In the context of this compound, the amide functional group can serve as an effective directing group to facilitate the selective activation of otherwise unreactive C-H bonds. This approach often employs transition-metal catalysts to achieve high selectivity and efficiency. magtech.com.cn
The directing group, which contains a metal-binding heteroatom, can enhance reaction speed and control the site of functionalization. magtech.com.cnpkusz.edu.cn For this compound, the oxygen atom of the carbonyl group can coordinate to a transition metal center (such as Palladium, Rhodium, or Nickel), bringing the catalyst into close proximity with specific C-H bonds. mdpi.com This chelation-assisted strategy typically directs functionalization to the ortho-positions of the benzyl ring due to the formation of a stable five or six-membered metallacycle intermediate.
Furthermore, C-H bonds on the cyclobutane ring, specifically those at the β-position, could also be targets for functionalization, although this is often more challenging. The development of new catalytic systems continues to expand the scope of accessible C-H functionalization reactions. umich.edu
Table 1: Potential Directed C-H Functionalization Reactions for this compound
| Reaction Type | Target Site | Catalyst/Reagents | Potential Product |
|---|---|---|---|
| Olefination | ortho-C-H of Benzyl Ring | [Rh(III)] catalyst, Acrylates | N-((2-alkenyl)benzyl)cyclobutanecarboxamide |
| Arylation | ortho-C-H of Benzyl Ring | [Pd(II)] catalyst, Aryl Halides | N-((2-aryl)benzyl)cyclobutanecarboxamide |
| Alkylation | ortho-C-H of Benzyl Ring | [Ni(II)] catalyst, Alkyl Halides | N-((2-alkyl)benzyl)cyclobutanecarboxamide |
| Acetoxylation | β-C-H of Cyclobutane Ring | [Pd(OAc)₂], Oxidant | N-benzyl-(2-acetoxy)cyclobutanecarboxamide |
Ring Expansion and Contraction Methodologies
Altering the size of the cyclobutane ring in this compound represents a significant structural modification, leading to derivatives with cyclopentyl (ring expansion) or cyclopropyl (B3062369) (ring contraction) cores. These transformations typically proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org
Ring Expansion Ring expansion reactions can be used to convert the four-membered cyclobutane ring into a five-membered cyclopentane (B165970) system. A common strategy involves the generation of a carbocation adjacent to the ring, which triggers a rearrangement. The Tiffeneau–Demjanov rearrangement and other semipinacol-type rearrangements are classic examples of such processes. wikipedia.org For this compound, this would necessitate prior modification to introduce a suitable precursor, such as an exocyclic aminomethyl or hydroxymethyl group on the cyclobutane ring. Diazotization of an aminomethyl group, for instance, would generate an unstable diazonium salt that collapses to a primary carbocation, initiating the migration of an endocyclic C-C bond to expand the ring.
Ring Contraction Ring contraction methodologies provide a route to convert the cyclobutane moiety into a more strained cyclopropane (B1198618) ring. wikipedia.org The Favorskii rearrangement is a well-established method for the contraction of cyclic α-halo ketones in the presence of a base. harvard.edu This pathway would require the conversion of the cyclobutane portion of this compound into an α-halocyclobutanone intermediate. The reaction proceeds through a cyclopropanone (B1606653) intermediate which is then opened by a nucleophile. harvard.edu Another potential method is the Wolff rearrangement of an α-diazoketone derived from the cyclobutanone (B123998), which can be induced thermally, photochemically, or with a metal catalyst to yield a ketene (B1206846) that can be trapped by nucleophiles. harvard.edu
Table 2: Potential Ring Modification Strategies for the Cyclobutane Moiety
| Transformation | General Method | Required Intermediate | Reagents | Resulting Core Structure |
|---|---|---|---|---|
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | 1-(aminomethyl)cyclobutanol | NaNO₂, HCl | Cyclopentanone derivative |
| Ring Expansion | Pinacol-type Rearrangement | 1-(1-hydroxyethyl)cyclobutanol | Acid catalyst | Substituted cyclopentanone |
| Ring Contraction | Favorskii Rearrangement | 2-halocyclobutanone | Base (e.g., NaOMe) | Cyclopropanecarboxylic acid ester derivative |
| Ring Contraction | Wolff Rearrangement | 2-diazo-1-cyclobutanone | Ag₂O, heat, or light | Cyclopropylacetic acid derivative |
Utility of Derivatization in Analytical and Preparative Research (e.g., LC-MS/MS Sensitivity Enhancement)
In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the chemical properties of an analyte heavily influence its detection sensitivity. ddtjournal.com this compound, being a relatively neutral and nonpolar molecule, may exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity. Chemical derivatization can be employed to introduce an "ionizable handle" or a permanently charged moiety, significantly enhancing the MS/MS signal. ddtjournal.comsigmaaldrich.com
The primary goal of such derivatization is to improve the analyte's ionization efficiency, which in turn lowers the limits of detection and quantification. mdpi.comnih.gov This strategy is crucial for the trace-level analysis of compounds in complex biological or environmental matrices. ddtjournal.comlcms.cz The derivatization procedure can increase the limits of identification by one to over two orders of magnitude. mdpi.comnih.gov
For this compound, several derivatization approaches can be envisioned:
Introduction of a Basic Nitrogen: If a functional group like a hydroxyl or amino group is introduced elsewhere in the molecule (e.g., via C-H activation), it can be further modified. For instance, a hydroxyl group can be reacted with a reagent containing a tertiary amine.
Amide Reduction: The amide can be reduced to a secondary amine (N-benzylcyclobutylmethylamine). This resulting amine is more basic than the starting amide and will be more readily protonated in the ESI source. This secondary amine can also be alkylated with a reagent that imparts a permanent positive charge (a quaternary ammonium (B1175870) group), further boosting sensitivity.
Charge-Tagging Reagents: Specific reagents are designed to attach a charged group to a functional group on the analyte. ddtjournal.com For example, if the benzyl ring is modified to contain a phenolic hydroxyl group, it can be derivatized with dansyl chloride, which contains a dimethylamino group that is easily protonated. sigmaaldrich.com
Table 3: Derivatization Reagents for LC-MS/MS Sensitivity Enhancement
| Reagent | Target Functional Group | Charge Moiety | Effect on Ionization |
|---|---|---|---|
| Dansyl Chloride | Phenols, Primary/Secondary Amines | Dimethylamino | Enhances protonation ([M+H]⁺) |
| Girard's Reagent T | Ketones, Aldehydes | Quaternary Ammonium | Introduces permanent positive charge |
| 2-bromoacetyl-6-(dimethylamino)naphthalene | Thiols, Phenols, Carboxylic Acids | Dimethylamino | Enhances protonation ([M+H]⁺) |
| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Acids | Quaternary Ammonium | Introduces permanent positive charge |
Stereochemical Aspects of N Benzylcyclobutanecarboxamide Synthesis and Reactivity
Principles of Chirality and Stereoisomerism in Cyclobutane-Containing Structures
Cyclobutane (B1203170) derivatives can exhibit various forms of stereoisomerism, including enantiomers and diastereomers, due to the presence of stereogenic centers and the geometric constraints of the ring. researchgate.netscirp.orgvaia.com The puckered nature of the cyclobutane ring is a key factor influencing its stereochemistry. Unlike a planar conformation, the puckered ring can adopt different conformations, leading to different spatial relationships between substituents. iucr.org
Chirality in cyclobutane derivatives arises when the molecule is non-superimposable on its mirror image. This typically occurs when a carbon atom in the ring is bonded to four different substituents, creating a chiral center. For instance, in 1,2-disubstituted cyclobutanes, both substituted carbons can be chiral centers. libretexts.org The presence of multiple stereocenters can lead to the existence of several stereoisomers. researchgate.netscirp.org
Geometric isomerism (cis/trans isomerism) is also prevalent in substituted cyclobutanes. In a disubstituted cyclobutane, if the two substituents are on the same side of the ring, it is the cis isomer, and if they are on opposite sides, it is the trans isomer. vaia.com These geometric isomers are diastereomers of each other. It is important to note that a cis isomer can sometimes be a meso compound, which is an achiral compound that has chiral centers. This occurs when the molecule has an internal plane of symmetry. libretexts.orgdoubtnut.com For example, cis-1,2-dimethylcyclobutane (B12747871) is a meso compound due to a plane of symmetry that bisects the ring between the two substituted carbons. libretexts.org
The number and type of stereoisomers possible for a given cyclobutane derivative can be systematically enumerated. researchgate.netscirp.org For example, dichlorocyclobutane can exist as five stereoisomers: cis-1,2-dichlorocyclobutane (B576918) (a meso compound), the enantiomeric pair of trans-1,2-dichlorocyclobutane, and the cis and trans isomers of 1,3-dichlorocyclobutane. doubtnut.com
Advanced Enantioselective and Diastereoselective Synthesis
The controlled synthesis of specific stereoisomers of cyclobutane derivatives is a significant challenge in organic chemistry. nih.govnih.govnih.gov Several advanced strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral cyclobutanes. nih.govacs.orgunimi.it
For instance, in [2+2] cycloaddition reactions, a chiral auxiliary can be attached to one of the reacting alkenes to control the facial selectivity of the cycloaddition, leading to the formation of an enantioenriched cyclobutane product. numberanalytics.comresearchgate.net Evans oxazolidinones, for example, have been used as chiral auxiliaries in the photodimerization of cinnamic acid derivatives to produce enantiopure cyclobutanes with up to 99% enantiomeric excess after removal of the auxiliary. unimi.it Similarly, camphor-derived chiral auxiliaries have been employed in asymmetric [2+2] photoaddition reactions to construct enantiomerically pure cyclobutane skeletons with high diastereoselectivity. acs.org
The use of a dioxolane chiral auxiliary in a [2+2] cycloaddition reaction was a key step in the synthesis of the natural product (-)-Esermthole, controlling the stereochemistry of the fused cyclobutanone (B123998) intermediate. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach to chiral cyclobutanes by using a small amount of a chiral catalyst to generate a large amount of the desired enantiomer. nih.govnih.govnsf.gov Various catalytic systems have been developed for this purpose.
Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes provides a modular entry to functionalized chiral cyclobutanes. nih.gov Cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives have been shown to produce a wide variety of cyclobutenes with high enantioselectivities (86–97% ee), which can be further transformed into highly functionalized cyclobutanes. nih.govnsf.gov
Organocatalysis has also emerged as a powerful tool. For example, a tandem condensation/intramolecular rearrangement/proton transfer reaction catalyzed by an organocatalyst has been used to synthesize α-(benzylamino)cyclobutanones with moderate to high enantioselectivity. Chiral cinchona-based squaramide organocatalysts have been successfully used in the enantioselective sulfa-Michael addition to cyclobutenes, yielding thio-substituted cyclobutanes with high enantioselectivity. rsc.org
Stereoretentive transformations are reactions where the stereochemical configuration of the starting material is preserved in the product. The synthesis of cyclobutanes from pyrrolidines via a 1,4-biradical intermediate is an example of a stereoretentive process. nih.govacs.orgacs.orgresearchgate.netnih.govudg.edu
This ring contraction proceeds through the formation of a 1,1-diazene intermediate, which then extrudes nitrogen to form a singlet 1,4-biradical. acs.orgnih.gov The rapid C-C bond formation from this biradical occurs faster than bond rotation, leading to the stereoretentive formation of the cyclobutane. nih.govacs.orgresearchgate.netudg.edu Density functional theory (DFT) calculations have supported this mechanism, showing that the ring closure of the open-shell singlet 1,4-biradical is a barrierless process. nih.govacs.orgresearchgate.netudg.edu This methodology has been used to synthesize unsymmetrical spirocyclobutanes with excellent stereocontrol. acs.orgnih.gov
The use of readily available chiral starting materials, or the "chiral pool," is a common strategy for the synthesis of enantiomerically pure compounds. (R)-Glycidol is a versatile chiral building block that has been used in the synthesis of complex molecules containing cyclobutane rings. researchgate.netacs.org
For example, the "southern" sector of the cembranoid diterpene providencin, which contains a trisubstituted iodoalkene attached to a γ-lactone, was synthesized from (R)-glycidol. researchgate.net While this specific example doesn't directly form the cyclobutane ring from (R)-glycidol, it demonstrates the principle of using chiral precursors to build up complex stereochemical arrays that can be incorporated into molecules containing a cyclobutane moiety. The inherent chirality of the starting material is carried through the synthetic sequence to control the stereochemistry of the final product.
Stereochemical Characterization Techniques (e.g., X-ray Crystallography)
The unambiguous determination of the three-dimensional structure of stereoisomers is crucial. X-ray crystallography is a powerful technique for elucidating the absolute and relative stereochemistry of crystalline compounds, including cyclobutane derivatives. iucr.orgnih.govrsc.orghud.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, revealing bond lengths, bond angles, and the precise spatial arrangement of all atoms.
X-ray crystallography has been used to confirm the structures of various cyclobutane derivatives, including the centrosymmetric isomer of 1,2,3,4-tetraphenylcyclobutane and octachlorocyclobutane. iucr.org It has also been instrumental in elucidating the structures of novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, which feature a cyclobutane core. nih.govhud.ac.uk The technique has also been used to study the structural aspects of imine, imine oxide, and oxime derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione, providing insights into their preferred geometries. rsc.org
In addition to X-ray crystallography, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are vital for stereochemical assignment in cyclobutane derivatives. nih.govrsc.orghud.ac.uk
Below is an interactive data table summarizing the application of these characterization techniques to cyclobutane derivatives.
| Compound Class | Characterization Technique(s) | Key Findings |
| 1,2,3,4-Tetraphenylcyclobutane | X-ray Crystallography | Determination of bond lengths and ring puckering. iucr.org |
| Octachlorocyclobutane | X-ray Crystallography | Confirmation of a puckered ring with a dihedral angle of about 19°. iucr.org |
| Nonpeptidic GLP-1 Receptor Agonists | X-ray Crystallography, NMR, HRESIMS | Elucidation of the structures of four distinct isomers. nih.govhud.ac.uk |
| Imine derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione | X-ray Crystallography, NMR, UV Spectroscopy | Indicated a preference for the trans geometry due to steric buttressing. rsc.org |
Elucidating the Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of N-benzylcyclobutanecarboxamide is a critical factor that governs its synthesis and reactivity. The presence of chiral centers in the cyclobutane ring and potentially on the benzyl (B1604629) substituent dictates the spatial arrangement of the molecule, which in turn influences how it interacts with other reagents and catalysts. This section explores the stereochemical aspects of this compound, focusing on how stereoisomerism affects reaction outcomes and selectivity. While specific research focusing exclusively on this compound is limited, the principles of stereoselective synthesis and reactivity can be elucidated by examining related cyclobutane and N-acyl systems.
The synthesis of substituted cyclobutanes often yields a mixture of stereoisomers. The control of stereochemistry, producing a specific enantiomer or diastereomer, is a significant challenge and a key area of research in organic synthesis. wikipedia.org For this compound, which can have stereocenters on the cyclobutane ring, achieving high stereoselectivity is crucial for its potential applications, as different stereoisomers can exhibit varied biological activities. wikipedia.org
One of the primary methods for achieving stereoselectivity is through enantioselective catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. wikipedia.org For instance, in the synthesis of related cyclobutane derivatives, transition metal catalysts with chiral ligands have been employed to achieve high enantiomeric excess. A general representation of such a catalytic process is the asymmetric [2+2] cycloaddition to form the cyclobutane ring, which can yield products with high enantioselectivity. nih.govresearchgate.net
Another important aspect is diastereoselectivity, which arises when a molecule with a pre-existing chiral center undergoes a reaction that creates a new stereocenter. The existing stereocenter can influence the stereochemical outcome at the new center. In the context of this compound, if a chiral cyclobutanecarboxylic acid is coupled with benzylamine (B48309), or if a chiral benzylamine derivative is used, the stereochemistry of the starting material can direct the formation of a specific diastereomer. For example, diastereoselective aldol (B89426) reactions of chiral N-acyloxazolidinones have been shown to proceed with high diastereoselectivity (up to 32:1 dr), favoring the formation of one diastereomer. sigmaaldrich.com
The influence of stereochemistry is also evident in the reactivity of the resulting this compound isomers. The different spatial arrangements of the substituents on the cyclobutane ring can lead to different reaction rates and product distributions in subsequent transformations. For example, the cis and trans isomers of a substituted cyclobutane can exhibit different reactivity due to steric hindrance and electronic effects.
While detailed research findings specifically for this compound are not extensively documented in publicly available literature, the following tables illustrate the typical outcomes of stereoselective reactions based on studies of analogous cyclobutane systems.
Table 1: Hypothetical Enantioselective Synthesis of a Chiral Cyclobutane Precursor
This table represents typical results from an enantioselective synthesis of a chiral cyclobutane, a potential precursor to this compound, using different chiral catalysts.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |
| Rh(I) | (S)-BINAP | Toluene | 25 | 92 | 85 |
| Cu(II) | (R,R)-Box | CH2Cl2 | 0 | 88 | 78 |
| Pd(0) | (S)-Phos | THF | -20 | 95 | 90 |
Table 2: Hypothetical Diastereoselective Reaction of a Chiral Cyclobutanecarboxylic Acid Derivative
This table illustrates the potential diastereoselectivity in the amidation of a chiral cyclobutanecarboxylic acid derivative with benzylamine, influenced by the directing group on the cyclobutane ring.
| Directing Group | Coupling Reagent | Base | Diastereomeric Ratio (dr) | Yield (%) |
| Chiral Auxiliary A | HATU | DIPEA | 95:5 | 88 |
| Chiral Auxiliary B | EDC/HOBt | NMM | 85:15 | 82 |
| (-)-Menthol Ester | DCC | DMAP | 70:30 | 75 |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Transformations Involving N-benzylcyclobutanecarboxamide
The synthesis and functionalization of this compound and related structures heavily rely on catalytic methods. nih.govsioc-journal.cn Current research focuses on creating more efficient and selective catalysts to overcome the challenges associated with the strained cyclobutane (B1203170) ring. nih.gov
Palladium-catalyzed reactions have shown promise in the direct arylation of cyclobutanecarboxamides. acs.org An auxiliary-aided, palladium-catalyzed approach has enabled the highly diastereoselective double C–H activation and bis-arylation of methylene (B1212753) C(sp³)–H bonds in N-(quinolin-8-yl)cyclobutanecarboxamide, leading to trisubstituted cyclobutane scaffolds with an all-cis stereochemistry. acs.org The choice of auxiliary, such as 8-aminoquinoline (B160924), was found to be crucial for the efficiency of the bis-arylation. acs.org
Furthermore, ligand-controlled regioselective aminocarbonylation of cyclobutanols using palladium catalysis offers a pathway to both 1,1- and 1,2-substituted cyclobutanecarboxamides, highlighting the power of ligand choice in directing reaction outcomes. nih.gov The development of catalytic systems that can prevent ring breakage and inhibit carbocation formation is fundamental to advancing this research. nih.gov
Future efforts will likely focus on:
Transition Metal-Free Catalysis: Exploring alternatives to traditional transition metal catalysts, such as boronic acid-mediated transformations and radical-based strategies, offers a more sustainable approach to amide bond activation and functionalization. doi.org
Photoredox Catalysis: Visible-light-mediated reactions provide a green and efficient platform for amide synthesis, enabling the use of a wide range of starting materials under mild conditions. mdpi.com
Enantioselective Catalysis: The development of catalytic methods to produce enantioenriched cyclobutane derivatives is a significant area of interest for applications in medicinal chemistry. researchgate.net
Integration with Contemporary Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)
Modern synthetic techniques like flow chemistry and mechanochemistry are being increasingly applied to amide synthesis to enhance efficiency, safety, and sustainability. digitellinc.comumontpellier.frunimib.it
Flow Chemistry offers precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. unimib.itmdpi.com This technology has been successfully used for the continuous synthesis of amides, sometimes in combination with microwave assistance, on an industrial scale. unimib.it For instance, a continuous-flow synthesis of amides from unprotected carboxylic acids and amines has been demonstrated at high temperatures and pressures. unimib.it The integration of flow chemistry with catalysis, including biocatalysis, presents a powerful tool for the sustainable production of amides. unimib.it
Mechanochemistry , the use of mechanical force to induce chemical reactions, provides a solvent-free or low-solvent approach to synthesis. digitellinc.comthieme-connect.de Ball milling has been effectively used for the synthesis of primary amides from esters and for the N-alkylation of imides. acs.orgbeilstein-journals.org A recent development has been the combination of mechanochemistry and flow chemistry in a process known as reactive extrusion, which allows for the continuous, solvent-free synthesis of amides and peptides. digitellinc.comumontpellier.fr
The application of these methodologies to the synthesis and transformation of this compound could lead to more efficient and scalable processes.
Advancements in Multiscale Simulation and Machine Learning Applied to Amide Chemistry
Computational methods are becoming indispensable tools for understanding and predicting the behavior of chemical systems.
Multiscale simulations allow researchers to model chemical processes across different length and time scales, from the quantum mechanical level to the macroscopic level. researchgate.netaip.orgbris.ac.uk These simulations have been used to model the formation of polyamide membranes and to study the thermodynamics and dynamics of hydrogen bonding in polyamides. researchgate.netaip.org By combining different levels of theory, such as quantum mechanics/molecular mechanics (QM/MM), researchers can gain detailed insights into reaction mechanisms and electronic properties. acs.org
Machine learning (ML) is emerging as a powerful tool for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reactions. researchgate.netaiche.orgpku.edu.cn ML models have been developed to predict the activation energy barriers for cis-trans isomerization in amides, which is crucial for understanding their reactivity. researchgate.net Other studies have focused on predicting reaction yields for amide bond formation, highlighting the importance of high-quality and diverse datasets, including unsuccessful reactions, for building robust models. aiche.orgnih.gov Researchers have demonstrated that even with small datasets, ML algorithms like random forests can reliably predict the conversion rates of amide bond synthesis. pku.edu.cn
The application of these advanced computational approaches to this compound could accelerate the discovery of new catalysts and reaction conditions, and provide a deeper understanding of its chemical properties.
Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold
The unique three-dimensional structure of the cyclobutane ring makes it an attractive building block for the construction of complex molecular architectures. nih.govnih.govnih.gov The rigid scaffold can serve as a conformationally restricted platform, which is a desirable feature in medicinal chemistry for improving biological properties. nih.govnih.gov
Recent synthetic strategies have focused on creating highly substituted and fused cyclobutane systems. For example, visible-light photocatalysis has been used to synthesize novel tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif from simple precursors. nih.govacs.org This intramolecular [2+2] cycloaddition proceeds with high yield and excellent diastereoselectivity. nih.govacs.org
Another approach involves the strain-induced [2+2] cycloadditions of strained cyclic allenes to assemble highly substituted cyclobutanes, providing access to complex scaffolds with heteroatoms, fused rings, and multiple stereocenters. nih.gov Radical chemistry also offers powerful methods for constructing complex polycyclic structures containing cyclobutane rings. beilstein-journals.org
The this compound scaffold can be incorporated into these complex designs, leading to novel molecules with potential applications in drug discovery and materials science. The ability to introduce diverse functional groups onto the cyclobutane ring through advanced catalytic methods will be key to exploring the full potential of this versatile building block. acs.org
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of N-benzylcyclobutanecarboxamide?
- Methodological Answer : Purity and structural verification require a combination of GC/MS (for volatile impurities) and HPLC (for non-volatile contaminants). Structural confirmation should employ NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve cyclobutane ring strain effects and benzyl group coupling patterns. Quantitative purity analysis can be supplemented with elemental analysis (C, H, N) .
Q. How can researchers design a scalable synthesis route for this compound?
- Methodological Answer : A two-step approach is typical:
Cyclobutane ring formation : Use [2+2] photocycloaddition of alkenes under UV light, followed by carboxylation.
Amide coupling : React cyclobutanecarboxylic acid with benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like N-acylurea .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound’s strained cyclobutane ring makes it sensitive to thermal degradation and oxidation . Store under inert gas (argon) at –20°C in amber glass vials. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC-UV analysis to track degradation products like benzylamine or cyclobutane fragmentation derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?
- Methodological Answer : Conflicting mechanistic proposals (e.g., radical vs. concerted pathways for cyclobutane formation) can be addressed using density functional theory (DFT) calculations. Compare activation energies for proposed transition states (e.g., B3LYP/6-31G* level) and validate with isotopic labeling experiments (e.g., ¹³C tracking in cycloaddition products) .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodological Answer : Employ asymmetric catalysis:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived ligands in palladium-catalyzed carboxylation.
- Kinetic resolution : Utilize lipase enzymes (e.g., CAL-B) in dynamic kinetic asymmetric amidation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and correlate with circular dichroism (CD) spectra .
Q. How should researchers address discrepancies in biological activity data across in vitro and in vivo studies?
- Methodological Answer : Contradictions may arise from metabolic instability or species-specific pharmacokinetics. Conduct:
Metabolic profiling : Incubate the compound with liver microsomes (human vs. rodent) and analyze metabolites via LC-QTOF-MS .
Protein binding assays : Use surface plasmon resonance (SPR) to compare affinity for target receptors across models .
Q. What statistical approaches are recommended for analyzing dose-response data in structure-activity relationship (SAR) studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For multivariate SAR analysis, employ partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Interpretation & Reporting
Q. How to validate the reproducibility of spectral data for this compound across laboratories?
- Methodological Answer : Adopt interlaboratory validation protocols :
- Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference).
- Share raw FID files and processing scripts (e.g., MestReNova) to ensure consistent baseline correction and integration.
- Publish datasets in repositories like Zenodo with detailed metadata .
Q. What criteria should guide the selection of negative controls in mechanistic studies?
- Methodological Answer : Negative controls must:
- Mimic the compound’s physicochemical properties (e.g., logD, molecular weight) without biological activity. Example: N-benzylcyclopentanecarboxamide (larger ring reduces strain).
- Be tested under identical experimental conditions (pH, temperature) to isolate strain-dependent effects .
Ethical & Documentation Standards
Q. How to ensure compliance with qualitative research reporting standards in publications?
- Methodological Answer :
Follow SRQR (Standards for Reporting Qualitative Research) guidelines : - Explicitly state the research question, theoretical framework (e.g., SAR hypothesis), and data collection methods (e.g., crystallography, docking studies).
- Disclose limitations (e.g., solvent effects on reactivity) and justify sample sizes in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
